Welcome to the BenchChem Online Store!
molecular formula C34H40Cl3N3O5 B8499267 1-[2-[3-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]ethyl]-4-phenylpiperidine-4-carboxamide;hydrochloride

1-[2-[3-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]ethyl]-4-phenylpiperidine-4-carboxamide;hydrochloride

Cat. No. B8499267
M. Wt: 677.1 g/mol
InChI Key: DAYXLOOGUORCMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05824690

Procedure details

A racemic mixture of 1-[2-[3-(3,4-Dichloro-phenyl)-1-(3,4,5-trimethoxy-benzoyl)-pyrrolidin-3-yl]-ethyl]-4-phenyl-piperidine-4-carboxylic acid amide hydrochloride (120 mg, 0.18 mmol) was resolved into two enantiomers on a CHIRALPAK AD chiral HPLC column (25 cm×2 cm) using 15% methanol in pentane to give the title compound: Rt =10 minutes for (-)-1-[2-[3-(3,4-Dichloro-phenyl)-1-(3,4,5-trimethoxy-benzoyl)-pyrrolidin-3-yl]-ethyl]-4-phenyl-piperidine-4-carboxylic acid amide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:4]=[C:5]([C:10]2([CH2:29][CH2:30][N:31]3[CH2:36][CH2:35][C:34]([C:40]4[CH:45]=[CH:44][CH:43]=[CH:42][CH:41]=4)([C:37]([NH2:39])=[O:38])[CH2:33][CH2:32]3)[CH2:14][CH2:13][N:12]([C:15](=[O:28])[C:16]3[CH:21]=[C:20]([O:22][CH3:23])[C:19]([O:24][CH3:25])=[C:18]([O:26][CH3:27])[CH:17]=3)[CH2:11]2)[CH:6]=[CH:7][C:8]=1[Cl:9].CO>CCCCC>[Cl:2][C:3]1[CH:4]=[C:5]([C:10]2([CH2:29][CH2:30][N:31]3[CH2:36][CH2:35][C:34]([C:40]4[CH:45]=[CH:44][CH:43]=[CH:42][CH:41]=4)([C:37]([NH2:39])=[O:38])[CH2:33][CH2:32]3)[CH2:14][CH2:13][N:12]([C:15](=[O:28])[C:16]3[CH:21]=[C:20]([O:22][CH3:23])[C:19]([O:24][CH3:25])=[C:18]([O:26][CH3:27])[CH:17]=3)[CH2:11]2)[CH:6]=[CH:7][C:8]=1[Cl:9] |f:0.1|

Inputs

Step One
Name
Quantity
120 mg
Type
reactant
Smiles
Cl.ClC=1C=C(C=CC1Cl)C1(CN(CC1)C(C1=CC(=C(C(=C1)OC)OC)OC)=O)CCN1CCC(CC1)(C(=O)N)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C1(CN(CC1)C(C1=CC(=C(C(=C1)OC)OC)OC)=O)CCN1CCC(CC1)(C(=O)N)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.